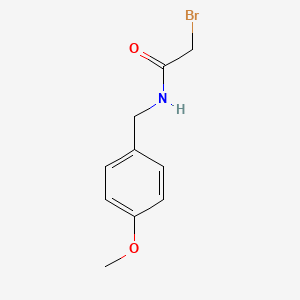

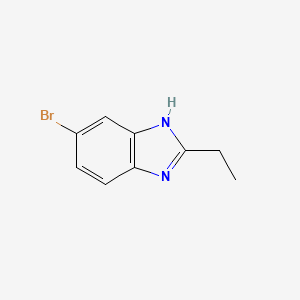

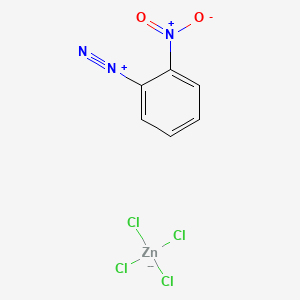

![molecular formula C11H7N3 B599696 [3,3'-Bipyridine]-5-carbonitrile CAS No. 1802-33-1](/img/structure/B599696.png)

[3,3'-Bipyridine]-5-carbonitrile

説明

Bipyridines are a class of chemical compounds which are known for their ability to act as ligands in coordination chemistry . They are characterized by two pyridine moieties linked together .

Synthesis Analysis

The synthesis of bipyridines often involves palladium-catalyzed reactions . For instance, Ye et al. reported the synthesis of dipyridines through the Pd-catalyzed non-directed C-3 arylation of pyridine .Molecular Structure Analysis

The structure of bipyridine complexes can be interpreted by different spectroscopic techniques such as MS, IR, 1H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance . These include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .科学的研究の応用

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . The synthesis of bipyridine derivatives has seen significant progress, with methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .

Catalysts

Bipyridine compounds strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . However, advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been made .

Photosensitizers

Bipyridines and their derivatives are extensively used as photosensitizers . Photosensitizers are molecules that absorb light and transfer that energy to other molecules in their vicinity. This property is useful in a variety of scientific and technological applications.

Biologically Active Molecules

Bipyridines and their derivatives are used as fundamental components in various applications, including biologically active molecules . These molecules can interact with biological systems and can be used in the development of new drugs and therapies.

Ligands in Transition-Metal Catalysis

Bipyridines serve as excellent ligands in transition-metal catalysis . They can form stable complexes with many transition metals, and these complexes can be used in a variety of catalytic reactions.

Supramolecular Structures

Bipyridines are used in the formation of supramolecular structures . These structures are large entities formed by the assembly of individual molecules, held together by non-covalent bonds.

Electrochemical Applications

Covalent organic frameworks (COFs) synthesized by reacting 1,3,5-trifomylphloroglucinol (Tp) and 2,2′-bipyridine-5,5′-diamine (Bpy) via the Schiff base reaction have been used for cobalt ion coordination, yielding abundant Co–N active sites . This mimics metal–bipyridine molecular systems and has potential applications in electrochemistry .

Pharmacological Applications

The decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides allows the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-pyridin-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLNVPMNYUHAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660345 | |

| Record name | [3,3'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bipyridine]-5-carbonitrile | |

CAS RN |

1802-33-1 | |

| Record name | [3,3′-Bipyridine]-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,3'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

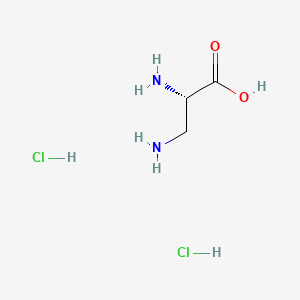

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

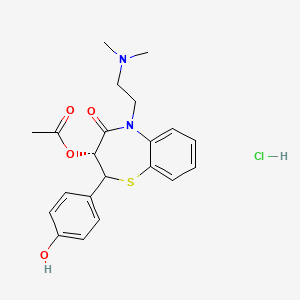

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)

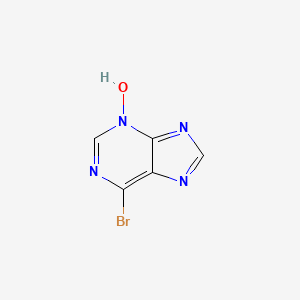

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)